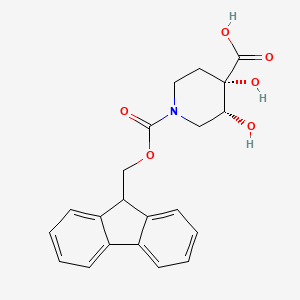

![molecular formula C18H19BrN4O2 B2800841 (5-bromofuran-2-yl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone CAS No. 1170050-84-6](/img/structure/B2800841.png)

(5-bromofuran-2-yl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

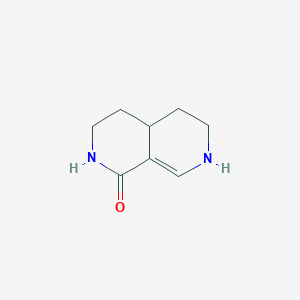

The compound is a complex organic molecule that contains several functional groups, including a bromofuran, a benzimidazole, and a piperazine . It is part of a class of compounds known as imidazoles, which are five-membered heterocyclic moieties that possess three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a general, inexpensive, and versatile method for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine has been described .Molecular Structure Analysis

The molecular structure of the compound can be inferred from its name. It contains a bromofuran ring, a benzimidazole ring, and a piperazine ring. The benzimidazole and piperazine rings are connected by a methylene bridge, and the bromofuran ring is connected to the piperazine ring via a carbonyl group .Chemical Reactions Analysis

While specific chemical reactions involving this compound have not been found, imidazole compounds are known to participate in a variety of chemical reactions due to their amphoteric nature .Aplicaciones Científicas De Investigación

Antimicrobial Properties

The compound’s structural features suggest potential antimicrobial activity. Researchers have explored its effectiveness against bacteria, fungi, and other pathogens. By inhibiting key enzymes or disrupting cellular processes, this compound could serve as a basis for novel antibiotics or antifungal agents .

Anticancer Potential

Given the presence of heterocyclic moieties, this compound might exhibit anticancer properties. Scientists have investigated its impact on cancer cell lines, studying its cytotoxicity, apoptosis-inducing effects, and potential as a targeted therapy. Further research is needed to validate its efficacy and safety .

Anti-Inflammatory Activity

The compound’s unique structure could contribute to anti-inflammatory effects. It may modulate inflammatory pathways, making it relevant for conditions like rheumatoid arthritis or inflammatory bowel diseases. Preclinical studies are essential to explore its potential in this area .

Neuroprotective Applications

Considering the benzimidazole component, researchers have explored the compound’s neuroprotective properties. It may interact with neurotransmitter receptors or influence neuronal survival pathways. Investigations into its impact on neurodegenerative diseases are ongoing .

Ligand Design for Metal-Organic Frameworks (MOFs)

The compound’s aromatic rings and nitrogen atoms make it suitable for ligand design in MOFs. These porous materials find applications in gas storage, catalysis, and drug delivery. By incorporating this compound, scientists can tailor MOF properties for specific purposes .

Synthetic Methodology

Apart from its applications, the compound’s synthesis methods are crucial. Researchers have developed versatile routes to access it, including C–N bond formation from aromatic aldehydes and o-phenylenediamine . Understanding these synthetic pathways aids in producing sufficient quantities for further studies.

Siwach, A., & Verma, P. K. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 15(1), 12. Read more Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine. Organic & Biomolecular Chemistry, 17(20), 5028–5032. Read more Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) benzene-based Metal-Organic Frameworks. Applied Sciences, 11(21), 9856. Read more

Direcciones Futuras

The future directions for this compound could involve further exploration of its biological activities and potential applications in medicine, given the wide range of activities exhibited by imidazole derivatives . Additionally, further studies could be conducted to elucidate its mechanism of action and to optimize its synthesis.

Propiedades

IUPAC Name |

(5-bromofuran-2-yl)-[4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19BrN4O2/c1-21-14-5-3-2-4-13(14)20-17(21)12-22-8-10-23(11-9-22)18(24)15-6-7-16(19)25-15/h2-7H,8-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWMIYGWUYSWKSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1CN3CCN(CC3)C(=O)C4=CC=C(O4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-bromofuran-2-yl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(1-benzyl-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide](/img/no-structure.png)

![N-(2-furylmethyl)-4-{[4-oxo-2-({2-oxo-2-[(2-phenylethyl)amino]ethyl}thio)quinazolin-3(4H)-yl]methyl}cyclohexanecarboxamide](/img/structure/B2800764.png)

![2-(2,4-dimethylphenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2800768.png)

![1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethanone](/img/structure/B2800769.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2800776.png)

![4-Bromothieno[2,3-d]pyrimidine](/img/structure/B2800778.png)

amino}acetamide](/img/structure/B2800779.png)

![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2800781.png)